
Lomofungin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lomofungin (C₁₅H₁₀N₂O₆, MW 314 Da) is a phenazine-class antibiotic produced by Streptomyces lomondensis S015 . Its structure comprises a phenazine core with hydroxyl, carbomethoxy, and formyl substituents (Fig. 1) . Biosynthesis involves a gene cluster (lomo genes) encoding a flavin-dependent monooxygenase (Lomo10) critical for hydroxylation at C-7 . This compound exhibits broad-spectrum activity by inhibiting RNA synthesis via interaction with RNA polymerases, particularly in yeast, at concentrations as low as 1 µg/ml . Additional roles include inhibition of lactate dehydrogenase (LDHA, IC₁₀₀ = 202 µM) and MBNL1-CUG RNA binding in myotonic dystrophy models .
準備方法
Biosynthesis in Streptomyces lomondensis
The biosynthesis of lomofungin occurs via a specialized phenazine pathway encoded by the lphzGFEDCB gene cluster in Streptomyces lomondensis S015 . This cluster includes seven core genes responsible for phenazine backbone formation, modification, and export. Key steps involve:
-
Core Phenazine Formation : The lphzG and lphzF genes initiate the condensation of chorismic acid derivatives into the phenazine scaffold .
-
Hydroxylation at C-7 : The lomo10 gene, encoding a flavin-dependent monooxygenase, catalyzes hydroxylation at the C-7 position, a critical modification for this compound’s bioactivity . Deletion of lomo10 results in the accumulation of a non-hydroxylated intermediate, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, confirming its role in biosynthesis .
Table 1: Key Genes in this compound Biosynthesis
Gene | Function | Product Impact |
---|---|---|
lphzG/F | Phenazine scaffold synthesis | Core structure formation |
lomo10 | C-7 hydroxylation | Bioactivity enhancement |
lphzE | Methylation/decarboxylation | Side-chain modification |
Genetic Engineering Approaches
Overexpression of Regulatory Genes
Overexpression of metK, encoding S-adenosylmethionine (SAM) synthetase, enhances this compound yield by 2.3-fold (27.4 ± 2.8 mg/L vs. wild-type 12.1 mg/L) . SAM serves as a methyl donor for post-biosynthetic modifications, directly increasing precursor availability.
Gene Deletion and Complementation
Inactivation of lomo10 abolishes this compound production, but reintroducing the gene via plasmid complementation restores biosynthesis . This approach validates targets for metabolic engineering while enabling the production of analog intermediates.
Fermentation Optimization
Carbon Source Modulation
Dynamic fermentation experiments demonstrate that xylose (20 g/L) outperforms glucose as a carbon source, yielding 130.6 ± 8.0 mg/L this compound—a 10-fold increase over standard media . Xylose induces stress responses that upregulate phenazine pathways, whereas glucose promotes biomass over secondary metabolites .
Table 2: Carbon Source Impact on this compound Yield
Carbon Source | Concentration (g/L) | This compound Yield (mg/L) |
---|---|---|
Glucose | 20 | 12.1 ± 1.5 |
Xylose | 20 | 130.6 ± 8.0 |
Maltose | 20 | 45.3 ± 3.2 |
Nutrient and pH Optimization
Industrial-scale production employs yeast malt (YM) medium (0.4% yeast extract, 1% malt extract, 0.4% glucose, pH 7.2) with controlled aeration . Maintaining pH above 7.0 prevents this compound degradation, while magnesium supplementation (0.1% MgSO₄) stabilizes enzymatic activity .
Industrial Production Challenges
Despite advances, this compound production faces bottlenecks:
-
Low Titers in Wild Strains : Native S. lomondensis produces ≤15 mg/L, necessitating strain engineering .
-
Downstream Processing : this compound’s solubility in alkaline aqueous solutions complicates extraction, requiring dimethylformamide or methanol for purification .
-
Regulatory Gene Complexity : Overexpression of metK or lomo10 alone is insufficient; multi-gene operon engineering is under investigation .
化学反応の分析
Hydroxylation at C-7 Position
The flavin-dependent monooxygenase encoded by lomo10 catalyzes hydroxylation at the C-7 position of the phenazine backbone. Experimental evidence includes:
-
Gene inactivation : Disruption of lomo10 in S. lomondensis S015 abolished lomofungin production and led to accumulation of 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine , a derivative lacking the C-7 hydroxyl group .
-
Enzyme specificity : lomo10 shares functional homology with monooxygenases in Pseudomonas but represents the first phenazine hydroxylation gene identified in Streptomyces .
Functional Group Additions
Additional modifications include:
-
Methylation : A carbomethoxy group is introduced at C-1, likely via methyltransferase activity (gene not yet identified).
-
Formylation : A formyl group at C-6 is added through oxidative processes linked to precursor metabolism .
Table 2: Metabolites Produced in lomo10 Mutant vs. Wild-Type
Strain | Metabolite Detected | Structural Difference |
---|---|---|
Wild-Type S015 | This compound | C-7 hydroxylated |
Δlomo10 Mutant | 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine | Lacks C-7 hydroxyl group |
Experimental Validation
-
Gene cluster identification : Whole-genome sequencing and antiSMASH analysis confirmed a 23-gene locus in S. lomondensis S015, including lphzGFEDCB and lomo10 .
-
Complementation assays : Reintroduction of lomo10 into the mutant restored this compound production, confirming its necessity for hydroxylation .
Implications for Bioactivity
The C-7 hydroxyl group is critical for this compound’s antibacterial and antifungal activity. Its absence in the Δlomo10 mutant reduces efficacy, highlighting the role of tailored hydroxylation in natural product function .
科学的研究の応用
Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.
作用機序
Lomofungin exerts its effects by inhibiting RNA synthesis through direct interaction with bacterial DNA-dependent RNA polymerase . This interaction prevents the synthesis of high molecular weight RNA in yeast and other microorganisms . The primary site of action is the synthesis of RNA, which is inhibited at lower concentrations and earlier than DNA synthesis .
類似化合物との比較
Comparison with Structurally Similar Compounds
Phenazine Derivatives
Compound A (1-Carbomethoxy-6-formyl-4,9-dihydroxy phenazine)
- Structure : Lacks the C-7 hydroxyl group (C₁₅H₁₀N₂O₅, MW 298 Da) .
- Biosynthesis: Produced by lomo10 knockout mutants of S. lomondensis, confirming Lomo10’s role in hydroxylation .
- Activity : Reduced bioactivity compared to lomofungin, highlighting the importance of the C-7 hydroxyl for RNA polymerase inhibition .
Dithis compound
- Structure: Dimer of this compound monomers .
- Activity : 17-fold higher potency than this compound in inhibiting MBNL1-CUG RNA binding (IC₅₀ = 0.6 µM vs. 10.3 µM) .
- Cellular Effects : Causes accumulation of pathogenic CUGexpRNA in nuclei, unlike this compound, which avoids this side effect .
Phenazine-1-Carboxylic Acid (PCA)
- Structure : Simpler phenazine core with a single carboxylic acid group (C₁₃H₁₀N₂O₂, MW 224 Da) .
- Biosynthesis : Utilizes phzABCDEFG gene clusters in Pseudomonas spp., contrasting with lomo clusters in Streptomyces .
- Activity : Broad antifungal properties but lacks RNA polymerase inhibition .
Functional Analogues
Daunamycin
- Mechanism : Inhibits RNA synthesis by intercalating DNA, differing from this compound’s direct RNA polymerase binding .
- Potency : Similar IC₅₀ for RNA synthesis inhibition (~1 µg/ml) but higher cytotoxicity .
Papaverine
- Target : Inhibits LDHA (Kᵢ = 196.4 µM) but with lower efficacy than this compound .
- Application : Primarily a vasodilator, unlike this compound’s antimicrobial focus .
Comparative Data Tables
Table 2: Bioactivity Profiles
Key Research Findings
- Gene Cluster Flexibility : Heterologous expression of the lomo cluster in Streptomyces coelicolor yielded eight phenazine derivatives, demonstrating biosynthetic versatility .
- Cellular Uptake: this compound absorption in yeast is concentration-dependent but non-vital, with 78% RNA synthesis inhibition at 44 µg/ml .
- Therapeutic Potential: this compound’s inhibition of ADAM17 (sMICA sheddase) in hepatocellular carcinoma suggests anticancer applications .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which lomofungin inhibits nucleic acid synthesis in eukaryotic cells?
this compound inhibits RNA synthesis by directly targeting RNA polymerases. In Saccharomyces cerevisiae, it disrupts RNA polymerase activity, particularly affecting ribosomal and polydisperse RNA synthesis. Inhibition is dependent on divalent cations (e.g., Mn²⁺ enhances inhibition, while Mg²⁺ reduces efficacy), as shown by spectrophotometric studies of cation-lomofungin complexes . DNA synthesis inhibition may occur secondarily due to RNA synthesis dependency in eukaryotes .
Q. How is this compound biosynthesized in Streptomyces lomondensis?
The biosynthetic pathway involves a phenazine core derived from phenazine-1,6-dicarboxylic acid (PDC). Key genes include lomo10 (encoding a flavin-dependent monooxygenase responsible for hydroxylation at C-7) and lphzGFDECB (for PDC production). Knockout of lomo10 results in a hydroxyl-deficient intermediate (1-carbomethoxy-6-formyl-4,9-dihydroxy phenazine), confirmed via HPLC and NMR .
Advanced Research Questions
Q. How can researchers optimize this compound concentration for RNA-binding inhibition studies?
Dose-response experiments with log-scale concentrations (e.g., 0.001–100 μM) are critical. Use curve-fitting models (e.g., Hill equation) to determine EC50 values. For example, dual experimental conditions (A and B) revealed differential binding efficiencies (e.g., 120% vs. 100% at low concentrations), highlighting the need to control variables like buffer composition and temperature .
Q. How can contradictory data on this compound’s inhibitory effects across studies be resolved?
Discrepancies often arise from divalent cation usage (Mn²⁺ vs. Mg²⁺). Replicate studies under standardized cation conditions and validate RNA polymerase isoforms (e.g., yeast Pol I/II vs. bacterial enzymes). For example, Mn²⁺ induces 50% inhibition of yeast RNA polymerases at 10 μM this compound, while Mg²⁺ requires >100 μM .
Q. What methodologies are recommended for structural validation of this compound biosynthetic intermediates?
Combine HPLC (e.g., Rt = 17.3 min for this compound) with high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹H COSY, HMBC) to confirm intermediates. For example, compound A (missing C-7 hydroxyl) was identified via δH 8.27 ring hydrogen signals and HRMS ([C₁₅H₁₀N₂O₅]⁺, m/z 299.07) .
Q. Why does this compound exhibit species-specific inhibition of RNA polymerases?
Structural differences in RNA polymerase subunits (e.g., yeast Pol A vs. bacterial enzymes) affect binding. Comparative mutagenesis of conserved residues (e.g., yeast Leu-256, bacterial homologs) can identify critical interaction sites. This compound’s IC50 for yeast Pol A is 5 µg/ml, while bacterial RNA polymerase requires >20 µg/ml .
Q. How can gene cluster engineering enhance this compound production in Streptomyces strains?
Overexpression of regulatory genes (e.g., afsR) and metal chloride optimization (e.g., Fe³⁺, Zn²⁺) improve yield by 30–50%. Combinatorial knockout of competing pathways (e.g., lomo3 methyltransferase inactivation) redirects metabolic flux toward phenazine biosynthesis .
Q. What experimental approaches validate this compound’s role as a non-competitive BoNT/A inhibitor?
Use molecular docking (e.g., β-exosite binding with BoNT/A LC) and surface plasmon resonance (SPR) to confirm binding modes. This compound’s Kᵢ of 6.7 µM for BoNT/A LC was validated via FRET assays and non-competitive kinetics against D-chicoric acid .
特性
CAS番号 |
26786-84-5 |
---|---|
分子式 |
C15H10N2O6 |
分子量 |
314.25 g/mol |
IUPAC名 |
methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5- |
InChIキー |
YDXARWIJAYOANV-ALCCZGGFSA-N |
SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
異性体SMILES |
COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1 |
正規SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lomofungin; NSC 106995; NSC-106995; NSC106995; U-24,792; U 24,792; U24,792; U 24792; U-24792; U24792; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。